1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene hydrochloride
Description
Properties
IUPAC Name |
4-(2-bromophenyl)sulfanylbutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNS.ClH/c11-9-5-1-2-6-10(9)13-8-4-3-7-12;/h1-2,5-6H,3-4,7-8,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJVVJSIBJOZRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)SCCCCN)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Studied for its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-[(2-Aminoethyl)sulfanyl]-4-bromobenzene Hydrochloride
1-[(1-Aminopropan-2-yl)sulfanyl]-4-bromobenzene Hydrochloride
- Structure: Branched propan-2-yl chain with para-bromine .
- Status: Discontinued commercial availability .
- Key Differences: Branching may alter metabolic stability and receptor binding compared to the linear butyl chain in the target compound .
Aromatic Substitution Patterns
1-(4-Bromophenyl)cyclopropanamine Hydrochloride
1-[2-(2-Bromophenyl)ethyl]-4-chloro-2-nitrobenzene
- Structure: Ethyl linker between bromophenyl and chloronitrobenzene moieties .
- Application: Intermediate in antidepressant synthesis (e.g., imipramine) .
- Key Differences: Nitro and chloro substituents enhance electrophilicity, making it more reactive in substitution reactions than the target compound’s aminobutylsulfanyl group .
Functional Group Variations
Bleomycin A5 Hydrochloride
Ethyl S-2-Diisopropylammoniumethyl Methylphosphonothiolate Hydrochloride
- Structure: Phosphonothiolate group with ethyl and diisopropylammonium substituents .
- Key Differences: The phosphonothiolate group confers protease resistance and increased polarity, diverging from the target compound’s sulfanyl-amine motif .
Comparative Data Table
Research Implications and Challenges
- Synthetic Utility: The target compound’s ortho-bromo and aminobutyl groups make it a versatile intermediate for cross-coupling reactions, though para-substituted analogs (e.g., ) may exhibit higher reactivity in electrophilic substitutions.
- Pharmacological Potential: Its LogP and Rule of Five compliance suggest oral bioavailability, but in vivo efficacy data are lacking compared to clinically validated analogs like Bleomycin derivatives .
References:
Biological Activity
1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene hydrochloride is a compound of growing interest in medicinal chemistry due to its potential biological activity and therapeutic applications. This article explores the compound's biological properties, mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C₁₁H₁₄BrN₂S
Molecular Weight: 304.21 g/mol
IUPAC Name: this compound
The biological activity of this compound is primarily linked to its interaction with various molecular targets, including enzymes and receptors. The compound may function as an inhibitor or modulator of specific biological pathways, although detailed studies are ongoing to elucidate these mechanisms fully. Preliminary research suggests that it may influence gene expression and cellular signaling pathways by interacting with histone deacetylases (HDACs) and other related proteins .
In Vitro Studies
Recent studies have indicated that compounds similar to 1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene exhibit significant activity against cancer cell lines. For instance, in a study evaluating HDAC inhibitors, compounds with structural similarities exhibited varying degrees of inhibition on cell proliferation in human leukemia cells. The results showed that certain derivatives could induce hyperacetylation of histones, leading to re-expression of tumor suppressor genes like p21 Waf1, which is crucial for regulating cell cycle progression .
Case Studies
-
Histone Deacetylase Inhibition:
- In a comparative study, derivatives similar to the target compound were tested for their ability to inhibit HDAC at concentrations ranging from 0.1 to 100 µM. Compound effectiveness was measured through cell viability assays and Western blot analysis for acetylated histones.
- Results indicated that at 1 µM concentration, compounds showed significant inhibition rates, with one derivative achieving over 70% inhibition in HDAC activity .
- Cell Proliferation Assays:
Data Summary
The following table summarizes key findings from various studies on the biological activity of compounds related to this compound:
Preparation Methods
Preparation of 1-(4-Bromophenyl) Piperidine as a Related Intermediate
A closely related compound, 1-(4-bromophenyl) piperidine, is synthesized via nucleophilic substitution of bromobenzene with piperidine in the presence of sulfolane and a strong alkali base, followed by bromination. This method exemplifies effective aromatic substitution and functional group introduction, which can be adapted for sulfanyl substitution.
| Step | Reagents and Conditions | Description | Yield/Remarks |
|---|---|---|---|
| 1 | Bromobenzene, piperidine, sulfolane, potassium tert-butoxide, heat at 140-165 °C for 4 hours | Nucleophilic aromatic substitution to form N-phenylpiperidine | 84.1% yield; purity 99.2% by HPLC |
| 2 | N-phenylpiperidine, brominating reagent (N-bromosuccinimide or dibromohydantoin), organic solvent (acetonitrile or dichloromethane), tetra-n-butylammonium tetraphenylborate catalyst, 15-40 °C | Bromination to introduce bromine substituent | Purification by vacuum distillation or recrystallization |
This method highlights the importance of reaction temperature control, choice of alkali base, and purification techniques to obtain high-purity brominated aromatic amines.
Conversion to Hydrochloride Salt
The final step involves converting the free amine to its hydrochloride salt to enhance stability and solubility for handling and storage. This is typically achieved by treating the free amine with hydrochloric acid in an appropriate solvent, followed by crystallization.
Data Table: Summary of Key Preparation Parameters
| Parameter | Description | Typical Conditions | Notes |
|---|---|---|---|
| Aromatic substitution | Introduction of sulfanyl or piperidine group on bromobenzene | Heating at 140-165 °C with alkali base (e.g., potassium tert-butoxide) | Requires inert atmosphere and dry conditions |
| Bromination | Introduction of bromine substituent | Use of N-bromosuccinimide or dibromohydantoin at 15-40 °C | Catalyzed by tetra-n-butylammonium tetraphenylborate for selectivity |
| Sulfanyl linkage formation | Nucleophilic substitution with thiol or thiolate | Reaction with alkyl halides under basic conditions | Protecting groups may be needed for amine |
| Aminobutyl chain attachment | Alkylation or coupling | Controlled temperature, solvent choice critical | Protect amine if necessary |
| Hydrochloride salt formation | Acid-base reaction | Treatment with HCl in solvent | Crystallization for purification |
Research Findings and Analytical Characterization
- The purity of intermediates such as N-phenylpiperidine can reach >99% as confirmed by HPLC and nuclear magnetic resonance (NMR) spectroscopy.
- Bromination steps yield regioselective substitution with minimal isomer formation due to catalyst use and controlled reagent addition.
- Analytical data for this compound include molecular weight confirmation (296.66 g/mol) and structural verification via SMILES and InChI keys.
- The hydrochloride salt form improves compound stability and is commonly used in research chemical applications.
Q & A
Q. What computational tools are effective for predicting this compound’s interaction with biological targets?
Q. How can kinetic studies improve understanding of its reactivity in multi-step syntheses?
- Use stopped-flow UV-Vis to monitor thioether formation rates under varying pH (4–10). Fit data to a second-order kinetic model to determine activation energy (Eₐ) and optimize catalyst loading .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
